2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dichlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-12-15(20)6-7-18(17)21/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYXSCHPVLANDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643896 |

Source

|

| Record name | (2,5-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-36-2 |

Source

|

| Record name | Methanone, (2,5-dichlorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, a compound of interest in medicinal chemistry and drug development. The guide details a robust, multi-step synthetic pathway, beginning with a Friedel-Crafts acylation to form the benzophenone core, followed by benzylic bromination and subsequent nucleophilic substitution with N-methylpiperazine. Each stage of the synthesis is explained with a rationale for the selection of reagents and reaction conditions. Furthermore, this guide outlines a rigorous analytical workflow for the structural confirmation and purity assessment of the final compound, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex benzophenone derivatives and related pharmacologically active molecules.

Introduction

Benzophenones are a class of aromatic ketones that serve as privileged scaffolds in medicinal chemistry due to their versatile biological activities. The incorporation of a piperazine moiety, a common pharmacophore, can significantly influence the physicochemical properties of a molecule, such as its solubility and basicity, which are critical for drug-likeness.[1] The target molecule, this compound, combines these structural features, making it a compound of interest for further investigation in drug discovery programs. This guide provides a detailed methodology for its synthesis and characterization, emphasizing the underlying chemical principles and practical considerations for each step.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection is at the benzylic carbon-nitrogen bond, leading back to a brominated benzophenone intermediate and N-methylpiperazine. The brominated intermediate can be accessed from a methyl-substituted benzophenone, which in turn can be synthesized via a Friedel-Crafts acylation reaction.[2][3] This multi-step approach allows for the controlled construction of the complex molecule from readily available starting materials.

The overall synthetic pathway is outlined below:

-

Step 1: Friedel-Crafts Acylation: Synthesis of 2,5-Dichloro-2'-methylbenzophenone from 1,4-dichlorobenzene and 2-methylbenzoyl chloride.

-

Step 2: Benzylic Bromination: Radical bromination of the 2'-methyl group to yield 2,5-Dichloro-2'-(bromomethyl)benzophenone.

-

Step 3: Nucleophilic Substitution: Reaction of the brominated intermediate with N-methylpiperazine to afford the final product.

Caption: Retrosynthetic analysis of the target compound.

Experimental Procedures

Materials and Methods

All reagents were procured from commercial suppliers and used without further purification, unless otherwise specified. Reactions were monitored by Thin-Layer Chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2,5-Dichloro-2'-methylbenzophenone

This step employs a Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds to an aromatic ring.[2] Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to activate the 2-methylbenzoyl chloride for electrophilic attack on the 1,4-dichlorobenzene ring.[4][5]

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry 1,4-dichlorobenzene (5.0 eq., serving as both reactant and solvent) at 0 °C, add 2-methylbenzoyl chloride (1.0 eq.) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,5-Dichloro-2'-methylbenzophenone.

-

Step 2: Synthesis of 2,5-Dichloro-2'-(bromomethyl)benzophenone

This transformation is achieved via a free radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is used as the source of bromine radicals, and a radical initiator such as benzoyl peroxide (BPO) is required to start the reaction.

-

Procedure:

-

Dissolve 2,5-Dichloro-2'-methylbenzophenone (1.0 eq.) in a suitable solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 2,5-Dichloro-2'-(bromomethyl)benzophenone is often used in the next step without further purification.

-

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution where the secondary amine of N-methylpiperazine displaces the bromide from the benzylic position.[1] A non-nucleophilic base is used to scavenge the HBr generated during the reaction.

-

Procedure:

-

Dissolve the crude 2,5-Dichloro-2'-(bromomethyl)benzophenone (1.0 eq.) in a polar aprotic solvent such as acetonitrile.

-

Add N-methylpiperazine (1.2 eq.) and a base such as potassium carbonate (1.5 eq.).

-

Stir the reaction mixture at room temperature overnight.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the final product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

-

Physicochemical and Spectroscopic Characterization

A systematic analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: Analytical workflow for product characterization.

Physical Properties

-

Appearance: Off-white to pale yellow solid.

-

Solubility: Soluble in methanol, dichloromethane, and DMSO.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the dichloro- and methylpiperazinomethyl-substituted rings, a singlet for the benzylic methylene protons, and signals for the methyl and methylene protons of the piperazine ring.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display distinct resonances for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the piperazine moiety.

-

Mass Spectrometry (ESI+): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.

Data Summary

| Analytical Technique | Expected Key Data |

| ¹H NMR | Aromatic protons (multiplets), benzylic CH₂ (singlet), piperazine CH₂ and CH₃ signals. |

| ¹³C NMR | Carbonyl carbon (~196 ppm), aromatic carbons, benzylic carbon, piperazine carbons. |

| Mass Spec (ESI+) | Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₉H₂₀Cl₂N₂O + H⁺. |

| IR Spectroscopy | Strong C=O stretch around 1660 cm⁻¹. |

| HPLC | Purity assessment, typically >95%. |

Discussion and Potential Applications

The successful synthesis and rigorous characterization of this compound provide a foundation for its further evaluation in drug discovery. The presence of the dichlorobenzophenone core and the N-methylpiperazine side chain suggests potential interactions with various biological targets. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, CNS, anti-inflammatory, and anti-cancer effects.[1][6] This compound could serve as a valuable intermediate for the development of novel therapeutic agents.

Safety Precautions

Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reagents used, particularly aluminum chloride and N-bromosuccinimide, are corrosive and/or toxic and should be handled with care.

References

-

Maccioni, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

Kavitha, R., et al. (n.d.). Synthesis of benzophenone derivatives. ResearchGate. Available at: [Link]

- Zarnegar, B. M. (1993). Preparation of 2,5-dichlorobenzophenones. Google Patents.

-

PrepChem. (n.d.). Synthesis of 2',5-dichloro-2-[3-(2-azidoacetamidomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-benzophenone. PrepChem.com. Available at: [Link]

-

Masuda, Y., Ishida, N., & Murakami, M. (2020). Sequential transformations from 2‐methylbenzophenone 1 a to 2,3‐benzodiazepine 4, isoquinoline 5, and 2‐naphthol 6 in one‐pot. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

Lookchem. (n.d.). UNUSUAL FRIEDEL-CRAFTS REACTION OF 2,5-DICHLORO-3-CHLOROMETHYLTHIOPHENE WITH BENZENE AND SOME ALKYLBENZENES. Lookchem.com. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

El-Gamal, M. I., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic-chemistry.org. Available at: [Link]

- Borgulya, J., et al. (2001). Methods for the preparation of benzophenone derivatives. Google Patents.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. AU733422B2 - Methods for the preparation of benzophenone derivatives - Google Patents [patents.google.com]

- 4. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"physicochemical properties of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone"

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides a detailed technical examination of this compound, a substituted benzophenone derivative. Benzophenone scaffolds are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The incorporation of a dichlorinated phenyl ring and a methylpiperazinomethyl side chain introduces specific structural features that profoundly influence its chemical behavior.

This document is structured to provide researchers, scientists, and drug development professionals with both foundational data and the practical methodologies required to validate these properties. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Chemical Identity and Core Properties

The foundational step in characterizing any active pharmaceutical ingredient (API) is to establish its unequivocal identity and fundamental properties. These data serve as the primary reference for all subsequent analytical work.

-

IUPAC Name: (2,5-dichlorophenyl){2-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone

-

CAS Number: 898762-36-2

-

Molecular Formula: C₁₉H₂₀Cl₂N₂O

The structure combines a rigid, hydrophobic benzophenone core with a flexible, basic piperazine side chain. The two chlorine atoms on one phenyl ring increase lipophilicity and can influence electronic distribution, while the tertiary amine and ether linkage of the side chain introduce sites for polar interactions and protonation.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀Cl₂N₂O | Sigma-Aldrich |

| Molecular Weight | 391.28 g/mol | Calculated |

| CAS Number | 898762-36-2 | Sigma-Aldrich |

| Predicted pKa | ~7.56 (for 2,4-dichloro isomer) | ChemicalBook[3] |

Note: The predicted pKa is for the isomeric compound 2,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone and should be used as an estimation pending experimental verification.

Aqueous Solubility

Solubility is arguably the most critical physicochemical property for any potential oral drug candidate, as it directly governs dissolution rate and, consequently, bioavailability.[4][5] The structure of this molecule suggests a pH-dependent solubility profile. The benzophenone core is inherently hydrophobic, while the piperazine moiety contains a tertiary amine that can be protonated in acidic conditions, forming a more soluble salt.

Rationale for Method Selection: The Shake-Flask Method

For determining thermodynamic solubility, the saturation shake-flask method remains the universally recognized "gold standard".[4][6] Its primacy is due to its direct measurement of the equilibrium concentration of a compound in a given solvent, representing the true thermodynamic limit of solubility. This method is robust, reliable, and less susceptible to the kinetic artifacts that can affect high-throughput precipitation-based methods.[6]

Experimental Workflow: Shake-Flask Solubility Determination

This protocol outlines the steps to determine the thermodynamic solubility in various aqueous buffers to construct a pH-solubility profile.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol

-

Preparation:

-

Prepare a series of aqueous buffers (e.g., phosphate, acetate) covering a physiologically relevant pH range.

-

To a series of glass vials, add a measured volume of each buffer.

-

Add an excess amount of this compound to each vial. The excess should be visually apparent to ensure saturation.[6] It is critical not to add so much solid that it alters the properties of the medium itself.[6]

-

Measure and record the initial pH of the resulting suspension.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C for physicochemical data or 37°C for biopharmaceutical relevance).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can vary from 24 hours to 72 hours or longer for poorly soluble compounds.[6]

-

-

Sampling and Analysis:

-

At predetermined time points (e.g., 24, 48, 72 hours), cease agitation and allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant. Phase separation is critical and is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Immediately after sampling, measure and record the pH of the remaining supernatant to check for any shifts during equilibration.[6]

-

Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7] HPLC is preferred over simple spectrophotometry as it can resolve the parent compound from any potential impurities or degradants.[6]

-

-

Confirmation of Equilibrium:

-

Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.[6] The final concentration at this plateau is reported as the thermodynamic solubility at that specific pH and temperature.

-

Melting Point (Tm)

The melting point is a fundamental thermal property used to assess the identity and purity of a crystalline solid.[8][9] For a pure compound, the melting range is typically sharp and narrow (0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[10]

Rationale for Method Selection: Capillary Method

The capillary method is a widely accepted, pharmacopeia-compliant technique for melting point determination.[11] It requires a minimal amount of sample and, when performed with a modern digital apparatus, provides high precision and reproducibility. It is the standard method for quality control and characterization in the pharmaceutical industry.[8][9]

Experimental Workflow: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Detailed Experimental Protocol

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point. Drying in a vacuum desiccator over silica gel for 24 hours is recommended.[11]

-

Finely powder a small amount of the sample to ensure uniform heat distribution.

-

Pack the powdered sample into a thin-walled capillary tube (sealed at one end) to a height of 2.5-3.5 mm.[11] Tightly pack the sample by tapping the tube on a hard surface.

-

-

Instrument Calibration:

-

Prior to measurement, the instrument's accuracy should be verified using certified reference standards with melting points bracketing the expected range of the sample.[11]

-

-

Measurement:

-

Initial Determination: Perform a rapid determination by heating at a high rate (e.g., 10-20°C/min) to find the approximate melting point. This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to a temperature about 5-10°C below the approximate melting point.[11]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[9]

-

Record the temperature at which the first drop of liquid appears (T-onset).

-

Record the temperature at which the last solid crystal melts (T-clear).

-

The melting point is reported as the range from T-onset to T-clear. Perform the measurement in triplicate to ensure reproducibility.

-

Dissociation Constant (pKa)

The pKa value is a quantitative measure of a molecule's acidity or basicity. For this compound, the pKa of the piperazine nitrogen is critical as it dictates the extent of ionization at different physiological pH values. This, in turn, strongly influences solubility, membrane permeability, and receptor binding interactions. The reference pKa for 1,4-dimethylpiperazine is approximately 8.0, providing a useful comparison point.[12] A predicted pKa for the structurally similar 2,4-dichloro isomer is 7.56.[3]

Rationale for Method Selection: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution as a titrant (an acid or base) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve. This method provides a direct thermodynamic measurement and is considered a benchmark technique.

Logical Relationship of pKa, pH, and Solubility

Caption: Influence of pH on Ionization and Solubility.

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and quantification.

UV-Visible Spectroscopy

The benzophenone core is a strong chromophore. Its UV-Vis spectrum is expected to show two characteristic absorption bands:

-

A strong absorption band around 250-260 nm, corresponding to a π → π* transition of the aromatic system.[13][14]

-

A weaker, longer-wavelength band above 330 nm, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons.[14][15]

The position and intensity of these bands can be influenced by solvent polarity. In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition may undergo a bathochromic (red) shift.[15] This phenomenon is a useful diagnostic tool for assigning electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. While an experimental spectrum is required for definitive assignment, the expected signals for this compound in a solvent like CDCl₃ would include:

-

Aromatic Protons: A complex series of multiplets in the range of ~7.0-8.0 ppm.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the benzylic methylene bridge.

-

Piperazine Protons: Broad signals corresponding to the eight protons on the piperazine ring.

-

N-Methyl Protons (-NCH₃): A singlet corresponding to the three protons of the methyl group on the piperazine nitrogen.[16]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be 391.0925. The presence of two chlorine atoms will result in a characteristic isotopic pattern, with M+2 and M+4 peaks appearing in predictable ratios, providing strong evidence for the compound's elemental composition.

Conclusion

The physicochemical properties of this compound are dictated by its hybrid structure. Its solubility is fundamentally pH-dependent, a direct consequence of the basic piperazine moiety. Its thermal and spectroscopic characteristics are dominated by the large, rigid dichlorobenzophenone core. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for the comprehensive characterization of this molecule. Accurate and reliable determination of these properties is a non-negotiable prerequisite for advancing any compound through the drug development pipeline, from initial screening to final formulation.

References

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- Basu, M., Sarkar, S., Pande, S., & Pal, T. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones.

- Suplee, L., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. NANOLAB.

- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules.

- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI.

- Scarpino, A., et al. (2022). pKa values of common substituted piperazines.

- Glaser, R. (n.d.). Solvent Effects on UV/Vis Spectra: Benzophenone. Chemistry 416.

- Onwukwe, H., & Agho, M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- University of Calgary. (n.d.).

- Yagi, M., et al. (2014).

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Khalili, F., Henni, A., & East, A. L. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Chen, Y. C., et al. (n.d.). Structure and some physico-chemical properties of benzophenones used in this study.

- ResearchGate. (n.d.).

- ResolveMass Laboratories Inc. (n.d.).

- Li, C., et al. (2024).

- SSERC. (n.d.).

- Chiriac, F. L., et al. (2023). STRUCTURE AND SOME PHYSICAL-CHEMICAL PROPERTIES OF BENZOPHENONE DERIVATIVES.

- Kumar, S., & Singh, A. (2021).

- Khalili, F., Henni, A., & East, A. L. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.

- PubChem. (n.d.). Benzophenone, 2',5-dichloro-2-methylamino-.

- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry.

- PrepChem.com. (n.d.). Synthesis of 2',5-dichloro-2-[3-(2-azidoacetamidomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-benzophenone.

- Quora. (2016).

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 2,4-DICHLORO-2'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENON Product Description.

- ChemicalBook. (n.d.). 2,5-Dichlorobenzophenone.

- PrepChem.com. (n.d.). Synthesis of methyl benzophenone.

- ChemicalBook. (n.d.). 2,4-DICHLOROBENZOPHENONE(19811-05-3) 1H NMR spectrum.

- SpectraBase. (n.d.). 2-[4-(2,5-Dichlorobenzoyl)-1-piperazinyl]phenyl methyl ether - 1H NMR.

- PubChem. (n.d.). 2-Amino-2',5-dichlorobenzophenone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 898762-33-9 CAS MSDS (2,4-DICHLORO-2'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENON) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rheolution.com [rheolution.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 8. nano-lab.com.tr [nano-lab.com.tr]

- 9. resolvemass.ca [resolvemass.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. thinksrs.com [thinksrs.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

A Hypothetical Framework and Investigative Strategy

Introduction

The relentless pursuit of novel therapeutic agents necessitates a deep and nuanced understanding of their mechanisms of action. The compound 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone represents a compelling chemical entity, integrating the structural motifs of a dichlorinated benzophenone and a methylpiperazinomethyl group. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its constituent parts suggest potential bioactivity. The benzophenone scaffold is a known photosensitive group and is present in various pharmacologically active compounds. The piperazine moiety is a common feature in many CNS-active and anticancer drugs. This guide, therefore, presents a hypothesized mechanism of action and a comprehensive, field-proven strategy for its elucidation, designed for researchers, scientists, and drug development professionals.

The core hypothesis is that this compound may exhibit cytotoxic activity against cancer cells, a notion supported by the observed bioactivities of structurally related compounds like 2,5-diketopiperazines, which have demonstrated potent cytotoxic and apoptotic effects in various cancer cell lines[1][2][3][4]. This guide will provide a roadmap to not only test this hypothesis but also to definitively identify the molecular targets and signaling pathways involved.

Part 1: Hypothesized Mechanism of Action and Initial Screening

Based on the cytotoxic and pro-apoptotic activities of similar heterocyclic compounds, we hypothesize that this compound induces cancer cell death through the intrinsic or extrinsic apoptotic pathways. The initial step is to validate this hypothesis through a series of robust cell-based assays.

Experimental Protocol: Cell Viability and Apoptosis Induction Assays

-

Cell Line Selection: A panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) should be selected to assess the breadth of cytotoxic activity.

-

Cell Viability Assay (MTS/MTT):

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat cells with a dose-response curve of the compound (e.g., 0.1 nM to 100 µM).

-

Incubate for 48-72 hours.

-

Add MTS or MTT reagent and incubate as per the manufacturer's instructions.

-

Measure absorbance to determine cell viability and calculate the IC50 value.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Harvest and stain cells with FITC-conjugated Annexin V and Propidium Iodide.

-

Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Presentation: Expected Outcomes

| Cell Line | IC50 (µM) | % Apoptotic Cells (at IC50, 48h) |

| MCF-7 (Breast) | Hypothetical Value | Hypothetical Value |

| A549 (Lung) | Hypothetical Value | Hypothetical Value |

| HCT116 (Colon) | Hypothetical Value | Hypothetical Value |

| U937 (Leukemia) | Hypothetical Value | Hypothetical Value |

Workflow for Initial Screening

Caption: Workflow for initial screening of cytotoxic and pro-apoptotic activity.

Part 2: Target Identification using Chemical Proteomics

Once cytotoxic activity is confirmed, the critical next step is to identify the direct molecular target(s) of this compound. Modern chemical proteomics offers powerful, unbiased approaches for target deconvolution[5]. Given the benzophenone moiety, photoaffinity labeling is a particularly attractive strategy.

Strategy: Photoaffinity Labeling Coupled with Mass Spectrometry

The benzophenone group can be photo-activated by UV light to form a covalent bond with interacting proteins, providing a robust method for target capture.

Experimental Protocol: Photoaffinity Labeling

-

Probe Synthesis: Synthesize an alkyne- or biotin-tagged version of the compound to enable downstream enrichment.

-

Cell Lysate Incubation: Incubate the tagged probe with total cell lysate from a sensitive cancer cell line.

-

UV Crosslinking: Expose the lysate-probe mixture to UV light (365 nm) to induce covalent crosslinking.

-

Click Chemistry/Affinity Purification:

-

For alkyne-tagged probes, perform a click reaction with biotin-azide.

-

Enrich the biotin-labeled protein-compound complexes using streptavidin beads.

-

-

Protein Digestion and Mass Spectrometry:

-

Elute and digest the captured proteins into peptides.

-

Analyze the peptide mixture by LC-MS/MS to identify the proteins.

-

-

Target Validation: Validate candidate proteins using orthogonal approaches such as siRNA knockdown or cellular thermal shift assays (CETSA).

Workflow for Target Identification

Caption: Photoaffinity labeling workflow for target identification.

Part 3: Delineating the Downstream Signaling Pathway

Identifying the direct binding partner is only the first step. Understanding how this interaction translates into a cellular phenotype, such as apoptosis, requires mapping the downstream signaling cascade.

Strategy: Phosphoproteomics and Western Blotting

If the target is a kinase or part of a signaling complex, its inhibition or activation will lead to changes in the phosphorylation status of downstream proteins. Phosphoproteomics can provide a global snapshot of these changes.

Experimental Protocol: Phosphoproteomic Analysis

-

Cell Treatment: Treat sensitive cells with the compound at the IC50 concentration for various time points (e.g., 1, 6, 24 hours).

-

Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation.

-

Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify signaling pathways that are significantly altered.

-

Western Blot Validation: Validate key phosphorylation changes identified in the phosphoproteomic screen by western blotting using phospho-specific antibodies.

Hypothesized Signaling Pathway

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, its chemical structure provides a rational basis for hypothesizing anticancer activity. The integrated experimental strategy outlined in this guide—progressing from broad phenotypic screening to unbiased target identification and detailed pathway analysis—provides a rigorous and efficient framework for elucidating its mechanism of action. This systematic approach not only ensures scientific integrity but also generates the critical data package required for further preclinical and clinical development.

References

- Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine deriv

- Target discovery-directed pharmacological mechanism elucidation of bioactive n

- ChemInform Abstract: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products.

- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.

- Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. MDPI.

- 2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive n

Sources

- 1. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]

Navigating the Bioactivity of Dichloro-Methylpiperazinomethyl Benzophenones: A Technical Guide

An In-depth Exploration of the In Vitro Biological Activities of 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone and Related Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuropharmacological activities.[1] The addition of a methylpiperazine moiety can enhance a compound's pharmacological properties, such as receptor binding and solubility.[1] This guide delves into the potential in vitro biological activities of a specific subclass: dichloro-substituted benzophenones bearing a 4-methylpiperazinomethyl group.

While the primary topic of interest is 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone , the current body of scientific literature lacks specific data on its biological effects. In contrast, its isomer, 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone , has been documented in the context of chemical synthesis and as a potential scaffold for drug discovery.[1] By examining this and other closely related analogues, we can infer the likely biological profile of the 2,5-dichloro-2'-isomer and design a robust strategy for its in vitro evaluation.

Synthesis and Physicochemical Characterization

The synthesis of dichloro-(4-methylpiperazinomethyl) benzophenones can be achieved through established organic chemistry reactions. A plausible synthetic route involves the Friedel-Crafts acylation of a dichlorobenzene derivative with a substituted benzoyl chloride, followed by functionalization to introduce the methylpiperazinomethyl moiety. The physicochemical properties of these compounds are crucial for their biological activity and can be predicted or determined experimentally.

Table 1: Physicochemical Properties of 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone [1]

| Property | Value |

| Molecular Formula | C₁₉H₂₀Cl₂N₂O |

| Molecular Weight | 363.28 g/mol |

| LogP (calculated) | 3.8 |

| Water Solubility | 0.12 mg/mL |

| pKa (predicted) | 7.56 |

The relatively high LogP value suggests good lipid solubility, which may facilitate crossing cellular membranes.[1]

Potential In Vitro Biological Activities

Based on the known activities of structurally similar benzophenone and piperazine derivatives, two key areas of potential biological activity for this compound are anticancer and neuropharmacological effects.

Anticancer Activity

The benzophenone scaffold is present in several compounds with demonstrated anticancer properties.[2][3] Similarly, piperazine derivatives are integral to numerous anticancer agents.[4][5][6][7] The combination of these two pharmacophores in the target molecule suggests a strong rationale for investigating its cytotoxic and anti-proliferative effects against various cancer cell lines.

A fundamental first step in assessing anticancer potential is to determine a compound's cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

-

Cell Culture:

-

Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT-116 colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the 96-well plates with the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the MTT cytotoxicity assay.

Should the compound exhibit significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs. An Annexin V-FITC/Propidium Iodide (PI) assay coupled with flow cytometry can distinguish between viable, apoptotic, and necrotic cells.

Experimental Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC-negative and PI-negative cells are considered viable.

-

FITC-positive and PI-negative cells are in early apoptosis.

-

FITC-positive and PI-positive cells are in late apoptosis or necrosis.

-

Caption: Workflow for apoptosis detection.

Neuropharmacological Activity

Derivatives of 2-aminobenzophenone are well-known precursors to benzodiazepines, which exert their anxiolytic, anticonvulsant, and hypnotic effects by modulating the GABA-A receptor.[8] The structural similarity of the target compound to these precursors suggests that it may also interact with central nervous system targets.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Benzodiazepines bind to an allosteric site on the receptor, enhancing the effect of GABA and leading to increased neuronal inhibition.[8]

Caption: GABA-A receptor signaling pathway.

To investigate the potential interaction of this compound with the GABA-A receptor, a radioligand binding assay can be performed. This assay measures the ability of the test compound to displace a known radiolabeled ligand (e.g., [³H]flunitrazepam) from the benzodiazepine binding site on the receptor.

Experimental Protocol: GABA-A Receptor Binding Assay

-

Membrane Preparation:

-

Prepare synaptic membrane fractions from rat or mouse brain tissue.

-

-

Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of [³H]flunitrazepam and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam).

-

-

Separation and Detection:

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.

-

Data Presentation

Quantitative data from the proposed in vitro assays should be presented in a clear and concise manner to allow for easy interpretation and comparison.

Table 2: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC₅₀ (µM) after 48h |

| A549 (Lung) | Experimental Value |

| MCF-7 (Breast) | Experimental Value |

| HCT-116 (Colon) | Experimental Value |

Conclusion and Future Directions

While there is currently no direct evidence for the in vitro biological activity of This compound , the analysis of its structural analogues provides a strong rationale for investigating its potential as both an anticancer and a neuropharmacological agent. The experimental protocols detailed in this guide offer a clear roadmap for the initial in vitro characterization of this novel compound.

Future studies should focus on the synthesis and purification of this compound, followed by the systematic evaluation of its cytotoxicity against a broad panel of cancer cell lines. Should promising activity be observed, further investigations into its mechanism of action, including its effects on the cell cycle and specific signaling pathways, are warranted. Similarly, its potential to modulate the GABA-A receptor and other CNS targets should be explored through binding and functional assays. The insights gained from such studies will be crucial in determining the therapeutic potential of this and related compounds.

References

- Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-13.

- Al-Harthi, T. H., Zoghaib, W. M., Pflueger, M., Schoepel, M., Önder, K., Reitsammer, M., ... & Jalil, J. (2016). Design, synthesis, and cytotoxicity of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. Molecules, 21(10), 1290.

-

PubChem. Benzophenone, 2',5-dichloro-2-methylamino-. [Link]

- Liu, Y., Lin, X., Li, L., Zhang, J., Chen, Y., Zhang, H., ... & Liu, Y. (2016). Design, synthesis and cytotoxic activities of novel 2, 5-diketopiperazine derivatives. European journal of medicinal chemistry, 121, 500-509.

- Mereddy, V. R., Papasani, V. R., Gunasekar, S., & Garlapati, S. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129425.

- Ceravolo, I. P., Leoni, L. F., Krettli, A. U., Murta, S. M. F., de Resende, D. M., Cruz, M. G. F. M. L., ... & Kohlhoff, M. (2024). Novel 2, 5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Pharmaceuticals, 17(2), 223.

-

ResearchGate. Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. [Link]

- Keglevich, P., Hazai, L., Kalaus, G., & Szántay, C. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3326.

- Yilmaz, I., Sen, M., Guler, O. O., & Temel, H. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2, 3-Dichloro-5, 8-dihydroxy-1, 4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS omega.

- Ligas, B., Sławiński, J., Szafrański, K., & Żołnowska, B. (2024). 2, 4-Dichloro-5-[(N-aryl/alkyl) sulfamoyl] benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(4), 441-451.

- Fodor, K., Kovács, D., Borics, A., & Keglevich, P. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3326.

- Beshbish, A. A., El-Messery, S. M., Al-Omair, M. A., & El-Subbagh, H. I. (2024). 5, 5′-(Piperazine-1, 4-diyl) bis (4-chloro-3H-1, 2-dithiol-3-one). Molbank, 2024(2), M1886.

Sources

- 1. benchchem.com [benchchem.com]

- 2. squ.elsevierpure.com [squ.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"spectroscopic analysis (NMR, IR, MS) of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone"

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Abstract

This technical guide provides a comprehensive examination of the spectroscopic techniques required for the unequivocal structural elucidation and characterization of this compound. As a complex molecule with multiple functional groups, its analysis serves as an excellent case study for the application of modern analytical methodologies in pharmaceutical development and quality control.[1][2] This document, intended for researchers and drug development professionals, details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the causality behind experimental choices and interpret the resulting data to build a complete structural profile, thereby establishing a self-validating analytical workflow.[3]

Introduction

The structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount to drug safety and efficacy.[4] this compound is a molecule of interest, incorporating a halogenated benzophenone scaffold and a substituted piperazine moiety. Such structures are prevalent in medicinal chemistry.[5] Comprehensive characterization is therefore essential, not only for confirming the identity of the target compound but also for identifying and quantifying potential impurities.[1][6] This guide synthesizes data from established spectroscopic principles for benzophenone, piperazine, and related halogenated aromatic systems to present a predictive analysis of the title compound.

Molecular Structure and Spectroscopic Overview

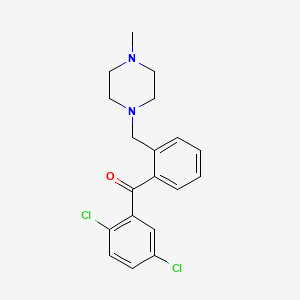

A foundational understanding of the molecule's structure is critical for interpreting spectroscopic data. The molecule can be dissected into three primary regions: the 2,5-dichlorophenyl ring, the benzoyl carbonyl linker, and the 2'-(4-methylpiperazinomethyl)phenyl substituent. Each region contributes unique signals to the various spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[7] It provides detailed information on the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol ensures data reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[7]

-

Instrument Setup:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected proton chemical shift range (e.g., 0-12 ppm).

-

Employ a standard single-pulse sequence.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width for the carbon range (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance signal via the Nuclear Overhauser Effect (NOE).

-

Acquire a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[7]

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to achieve pure absorption line shapes.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Predicted ¹H NMR Spectral Data

The proton spectrum is expected to be complex, with distinct signals for the aromatic, benzylic, piperazine, and N-methyl protons.

-

Aromatic Protons (δ 7.2-7.8 ppm): Seven protons are distributed across two differently substituted benzene rings. The protons on the dichlorinated ring will likely appear as complex multiplets due to their coupling patterns. The protons on the 2'-substituted ring will also show complex splitting. Aromatic protons generally resonate in this region.[8]

-

Benzylic Protons (-CH₂-) (δ ~3.6-3.8 ppm): The two protons of the methylene bridge between the aromatic ring and the piperazine nitrogen are expected to appear as a sharp singlet.

-

Piperazine Protons (-CH₂-N-CH₂-) (δ ~2.4-2.7 ppm): The eight protons on the piperazine ring are chemically equivalent in a rapidly conformationally-flipping system and are expected to appear as a broad singlet or a complex multiplet, integrating to 8H.[5][9]

-

N-Methyl Protons (-N-CH₃) (δ ~2.2-2.3 ppm): The three protons of the methyl group attached to the piperazine nitrogen will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbon (C=O) (δ ~195-200 ppm): The ketone carbonyl carbon is highly deshielded and will appear as a singlet in the far downfield region of the spectrum.[10][11]

-

Aromatic Carbons (δ ~125-140 ppm): Twelve aromatic carbons will be present. Carbons bearing chlorine atoms (C-Cl) will be shifted downfield, while the quaternary carbons will have lower intensity.[12][13]

-

Benzylic Carbon (-CH₂-) (δ ~60-65 ppm): The methylene carbon will appear in the aliphatic region.

-

Piperazine Carbons (-CH₂-N-CH₂-) (δ ~50-55 ppm): The four carbons of the piperazine ring are expected to be nearly equivalent, potentially giving rise to two distinct signals for the carbons adjacent to the different nitrogen atoms.[5]

-

N-Methyl Carbon (-N-CH₃) (δ ~45-48 ppm): The N-methyl carbon will appear as a distinct signal in the aliphatic region.

NMR Data Summary

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Aromatic CH | 7.2 - 7.8 (7H, m) | 125 - 140 |

| Carbonyl C=O | - | 195 - 200 |

| Benzylic -CH₂- | ~3.7 (2H, s) | 60 - 65 |

| Piperazine -CH₂- | ~2.5 (8H, br s) | 50 - 55 |

| N-Methyl -CH₃ | ~2.25 (3H, s) | 45 - 48 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.[14]

Experimental Protocol

-

Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly onto the crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background scan and ratio it against the sample scan to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions corresponding to the carbonyl group and the aromatic systems.

-

Aromatic C-H Stretch (3000-3100 cm⁻¹): A series of weak to medium absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[15][16]

-

Aliphatic C-H Stretch (2800-3000 cm⁻¹): These absorptions arise from the C-H bonds of the methylene and methyl groups of the piperazinomethyl substituent.[16]

-

Ketone C=O Stretch (~1660-1685 cm⁻¹): A strong, sharp absorption band in this region is the most prominent feature of the spectrum and is definitive for the benzophenone carbonyl group.[10][17][18] Conjugation with the aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[19]

-

Aromatic C=C Stretch (1450-1600 cm⁻¹): Several medium to strong bands in this region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.[8]

-

C-N Stretch (1000-1250 cm⁻¹): Absorptions associated with the stretching of the carbon-nitrogen bonds in the piperazine moiety are expected in this region.

-

C-Cl Stretch (600-800 cm⁻¹): Strong absorptions in the lower frequency region of the fingerprint are characteristic of carbon-chlorine bonds.

IR Data Summary

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2800 - 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1660 - 1685 | C=O Stretch | Aromatic Ketone |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1250 | C-N Stretch | Amine |

| 600 - 800 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation patterns.[3][7] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures of the halogens.[14]

Experimental Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system to introduce the sample, ensuring purity before it enters the mass spectrometer.

-

Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, which is ideal for molecules containing basic nitrogen atoms like piperazine.[1] ESI typically generates the protonated molecular ion [M+H]⁺.[1]

-

Mass Analysis: Acquire full scan mass spectra using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass and elemental composition.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate fragment ions, which are then mass-analyzed. This provides detailed structural information.[20]

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₂₁H₂₂Cl₂N₂O. The monoisotopic mass is 388.1109 Da.

-

Molecular Ion Peak ([M+H]⁺): In ESI-MS, the base peak is expected to be the protonated molecule at m/z 389.1182 .

-

Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic cluster of peaks for any chlorine-containing ion:

-

A (containing two ³⁵Cl atoms)

-

A+2 (containing one ³⁵Cl and one ³⁷Cl), with a relative intensity of ~65% of A.

-

A+4 (containing two ³⁷Cl atoms), with a relative intensity of ~10% of A.

-

-

Major Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting cations. The most probable cleavage points are the weakest bonds, typically those adjacent to heteroatoms or aromatic rings (benzylic position).

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the methylene group and the aromatic ring, or the C-N bond between the methylene and the piperazine. The most likely pathway is the loss of the methylpiperazine moiety to form a stable benzylic cation. However, the most common fragmentation for substituted piperazines involves cleavage at the benzylic C-N bond, leading to the formation of the m/z 99.10 ion (C₅H₁₁N₂⁺) , corresponding to the protonated 1-methylpiperazine fragment. The other part would be the dichlorobenzophenone-methylene cation.

-

α-Cleavage at the Carbonyl Group: Cleavage of the bonds adjacent to the carbonyl group is a hallmark of benzophenone fragmentation.[21][22] This can lead to the formation of:

-

A dichlorobenzoyl cation (m/z 173.96) .

-

A (4-methylpiperazinomethyl)benzoyl cation .

-

-

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Mass Spectrometry Data Summary

| m/z (Monoisotopic) | Proposed Ion Formula | Identity |

| 389.1182 | [C₂₁H₂₃Cl₂N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 391.1153 | [C₂₁H₂₃³⁵Cl³⁷ClN₂O]⁺ | [M+H]⁺ Isotope Peak (A+2) |

| 393.1123 | [C₂₁H₂₃³⁷Cl₂N₂O]⁺ | [M+H]⁺ Isotope Peak (A+4) |

| 99.1022 | [C₅H₁₁N₂]⁺ | Protonated 1-methylpiperazine fragment |

| 173.9610 | [C₇H₅Cl₂O]⁺ | Dichlorobenzoyl cation |

Conclusion

The structural verification of this compound is robustly achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, most notably the aromatic ketone carbonyl. High-resolution mass spectrometry establishes the elemental composition and molecular weight, while MS/MS fragmentation patterns, combined with the characteristic chlorine isotopic signature, confirm the connectivity of the molecular subunits. Together, these techniques provide a self-validating dataset that unequivocally confirms the structure and purity of the target compound, in line with modern standards for pharmaceutical analysis.[2][3][4]

References

- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11). International Journal of Pharmaceutical Research.

- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). Benchchem.

- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025-09-22). Biotech Spain.

- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024-12-27). Technologynetworks.com.

- Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. (1987). PubMed.

- Analytical advances in pharmaceutical impurity profiling. (2016-05-25). PubMed.

- Recent Trends in Analytical Techniques for Impurity Profiling. (2022-01-10). Biomedical Journal of Scientific & Technical Research.

- Mass Fragmentation Characteristics of Piperazine Analogues. (Unknown). Zhi Pu Xue Bao.

- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Deriv

- What is benzophenone ir spectrum?. (Unknown). Proprep.

- FT-IR spectra of benzophenone-containing PSEBS during... (Unknown).

- 12.8 Infrared Spectra of Some Common Functional Groups. (2023-09-20). Organic Chemistry | OpenStax.

- 19.14: Spectroscopy of Aldehydes and Ketones. (2024-09-30). Chemistry LibreTexts.

- 15.7 Spectroscopy of Aromatic Compounds. (Unknown).

- 2,4'-Dichlorobenzophenone(85-29-0) 1H NMR spectrum. (Unknown). ChemicalBook.

- 2,4'-Dichlorobenzophenone - Optional[13C NMR] - Chemical Shifts. (Unknown). SpectraBase.

- 2,4-DICHLOROBENZOPHENONE(19811-05-3) 1H NMR spectrum. (Unknown). ChemicalBook.

- 2,4-Dichlorobenzophenone - Optional[13C NMR] - Chemical Shifts. (Unknown). SpectraBase.

- 4,4'-Dichlorobenzophenone(90-98-2) 1H NMR spectrum. (Unknown). ChemicalBook.

- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (Unknown). MDPI.

- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (Unknown). MDPI.

- A Comparative Guide to the Spectroscopic Validation of Synthesized 2,5-Dichloropyrazine Deriv

- Benzophenone(119-61-9) 13C NMR spectrum. (Unknown). ChemicalBook.

- Benzophenone(119-61-9) IR Spectrum. (Unknown). ChemicalBook.

- IR handout.pdf. (Unknown). Unknown Source.

- Typical IR Absorption Frequencies For Common Functional Groups. (Unknown). Northern Illinois University.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 3. biotech-spain.com [biotech-spain.com]

- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biomedres.us [biomedres.us]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Benzophenone(119-61-9) 13C NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. brainly.com [brainly.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. proprep.com [proprep.com]

- 18. researchgate.net [researchgate.net]

- 19. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 20. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 21. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility Profiling of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, a complex molecule with features indicative of challenging solubility behavior. We present a detailed analysis of the molecule's physicochemical properties, followed by robust, step-by-step protocols for both thermodynamic solubility in common laboratory solvents and pH-dependent aqueous solubility profiling. The rationale behind key experimental choices is discussed, emphasizing the establishment of self-validating, trustworthy data suitable for drug discovery and development professionals. All data and protocols are contextualized to empower researchers to make informed decisions in formulation and process development.

Introduction: The Critical Role of Solubility

In the landscape of drug development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the aqueous solubility of the API. Poor solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and create significant hurdles in manufacturing processes.[1][2] The subject of this guide, this compound, is a molecule whose structure suggests a complex solubility profile that warrants careful and systematic investigation.

This document serves as an in-depth guide for researchers, chemists, and formulation scientists. It moves beyond simple data reporting to explain the causality behind the experimental design, ensuring that the generated solubility data is not only accurate but also mechanistically understood. By adhering to rigorous scientific principles, the methodologies described herein are designed to produce reliable and reproducible results, forming an authoritative basis for critical development decisions.

Physicochemical Characterization of the Target Compound

A thorough understanding of a molecule's structure is the first step in predicting and interpreting its solubility.

Chemical Structure and Functional Group Analysis

This compound is a multi-functional molecule with distinct regions contributing to its overall physicochemical nature.

-

Benzophenone Core with Dichloro-substitution: The rigid, aromatic benzophenone core, further substituted with two chlorine atoms, is inherently lipophilic and hydrophobic. This region is expected to favor solubility in non-polar organic solvents.[3][4]

-

Methylpiperazinomethyl Group: This tertiary amine moiety introduces a basic, ionizable center. The piperazine nitrogen is capable of accepting a proton, which is the key to its pH-dependent solubility.[5][6] In acidic environments, the protonated form will exist as a salt, dramatically increasing its affinity for polar solvents like water.

Predicted Properties and Their Implications

Computational tools provide valuable estimates of key properties that govern solubility behavior.

| Property | Predicted Value | Implication for Solubility |

| LogP (Octanol-Water Partition Coefficient) | ~4.5 - 5.5 | A high LogP value indicates strong lipophilicity, predicting low intrinsic solubility in aqueous media and a preference for non-polar organic solvents. |

| pKa (Acid Dissociation Constant) | ~7.6 ± 0.1[7] | This value corresponds to the equilibrium between the neutral base and its protonated (conjugate acid) form. At pH values significantly below the pKa (e.g., pH < 6), the compound will be predominantly in its more soluble, ionized form. At pH values above the pKa (e.g., pH > 8.5), it will be in its less soluble, neutral form.[8] |

Principles of Solubility Determination

It is crucial to distinguish between two primary types of solubility measurements, as they provide different insights for drug development.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[9] It is the "gold standard" measurement, typically determined using the shake-flask method over an extended period (24-72 hours) to ensure the solution and excess solid have reached a stable state.[10][11][12] This value is critical for formulation and biopharmaceutical classification.

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a substance, typically dissolved in a stock solvent like DMSO, is rapidly added to an aqueous buffer.[13][14] Precipitation occurs, and the measurement is taken after a short incubation. While faster and suited for high-throughput screening, it often overestimates the true thermodynamic solubility.[13]

For the purposes of authoritative characterization, this guide focuses exclusively on methods for determining thermodynamic solubility .

Experimental Methodology for Solubility Profiling

The following protocols are designed to be self-validating systems, incorporating checks and justifications to ensure data integrity.

Protocol 1: Thermodynamic Solubility in Organic Solvents via the Shake-Flask Method

This protocol determines the equilibrium solubility in a range of common laboratory solvents. The choice of solvents should span a variety of polarities to build a comprehensive profile.

Causality Behind Experimental Choices:

-

Excess Solid: The addition of an excess of the solid compound is mandatory to ensure that the final solution is truly saturated, a prerequisite for measuring equilibrium solubility.[11]

-

Equilibration Time: An incubation period of 48 hours with agitation is chosen to provide sufficient time for the dissolution process to reach a state of thermodynamic equilibrium. Shorter times risk measuring kinetic solubility, while longer times are unlikely to yield a significant change for most compounds.

-

Temperature Control: Solubility is temperature-dependent.[15] Maintaining a constant temperature (e.g., 25 °C) is essential for reproducibility.

-

Filtration: A syringe filter with low analyte-binding properties (e.g., PTFE) is used to separate the saturated solution from the undissolved solid without introducing contamination or losing the analyte to filter adsorption.

Step-by-Step Methodology:

-

Add an excess amount of this compound (e.g., ~10-20 mg) to a series of glass vials.

-

To each vial, add a precise volume (e.g., 2.0 mL) of a selected solvent (e.g., Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Acetone, Dichloromethane, Toluene).

-

Seal the vials securely and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).

-

Agitate the vials for 48 hours to allow the system to reach equilibrium.

-

After 48 hours, visually inspect each vial to confirm the presence of undissolved solid material. If no solid remains, the compound is freely soluble under these conditions, and the experiment should be repeated with a greater amount of solid.

-

Allow the vials to stand for ~1 hour for the solid to settle.

-

Carefully withdraw a sample of the supernatant using a glass syringe. Attach a 0.22 µm PTFE syringe filter and discard the first few drops to saturate any binding sites on the filter.

-

Filter the remaining supernatant into a clean, pre-labeled HPLC vial.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Protocol 2: pH-Dependent Aqueous Solubility Profile